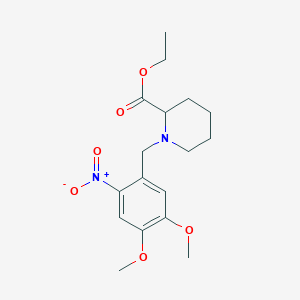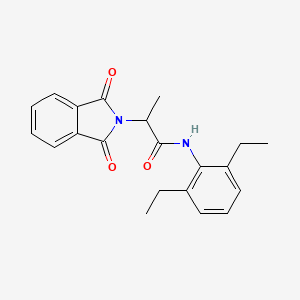![molecular formula C10H16N4O3S2 B5070256 N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5070256.png)
N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide, also known as PSTA or piperidinylsulfonylthiadiazole, is a synthetic compound that has gained increasing attention in the field of scientific research. It is a small molecule that has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, studies have shown that it may act through multiple pathways, including inhibition of NF-κB signaling pathway, inhibition of PI3K/Akt/mTOR pathway, and modulation of MAPK signaling pathway. N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has also been found to bind to the ATP-binding site of protein kinase CK2, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been found to induce apoptosis, inhibit cell growth, and reduce cell migration and invasion. In inflammation research, N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been found to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have potent therapeutic effects in various diseases, making it a promising candidate for further research. However, there are also limitations to using N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects. Additionally, more research is needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more potent and specific therapeutic agents. Another direction is to investigate its safety and efficacy in vivo, which may lead to the development of clinical trials. Additionally, N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide may have potential applications in other diseases, such as autoimmune disorders and cardiovascular diseases, which warrant further investigation.
Synthesemethoden
The synthesis of N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide involves the reaction of 2-amino-5-chlorobenzene-1,3-disulfonamide with piperidine and thiosemicarbazide in the presence of acetic anhydride and triethylamine. The resulting product is then treated with propionyl chloride to obtain the final compound, N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide. The synthesis method has been optimized to produce high yields of the compound with purity suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to have potential therapeutic applications in various diseases. In cancer research, N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In inflammation research, N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been found to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(5-piperidin-1-ylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S2/c1-2-8(15)11-9-12-13-10(18-9)19(16,17)14-6-4-3-5-7-14/h2-7H2,1H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYJWZMDWMDCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-morpholinyl)-N-(1-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5070178.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide](/img/structure/B5070182.png)
![2-(4-bromophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5070187.png)
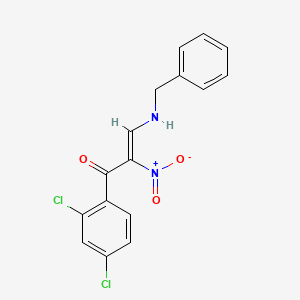
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5070202.png)
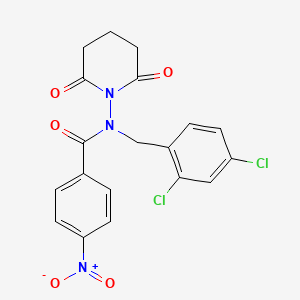
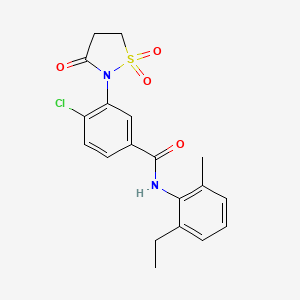
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B5070222.png)
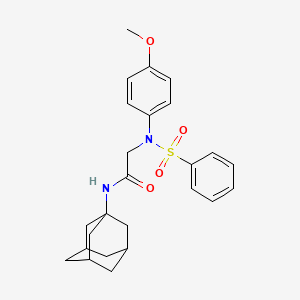


![ethyl 4-[(4-iodophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5070270.png)
